5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole-3-carboxylic acid 5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16404417
InChI: InChI=1S/C8H9IN2O2/c1-11-7(4-2-3-4)5(9)6(10-11)8(12)13/h4H,2-3H2,1H3,(H,12,13)
SMILES:
Molecular Formula: C8H9IN2O2
Molecular Weight: 292.07 g/mol

5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole-3-carboxylic acid

CAS No.:

Cat. No.: VC16404417

Molecular Formula: C8H9IN2O2

Molecular Weight: 292.07 g/mol

* For research use only. Not for human or veterinary use.

5-cyclopropyl-4-iodo-1-methyl-1H-pyrazole-3-carboxylic acid -

Specification

Molecular Formula C8H9IN2O2
Molecular Weight 292.07 g/mol
IUPAC Name 5-cyclopropyl-4-iodo-1-methylpyrazole-3-carboxylic acid
Standard InChI InChI=1S/C8H9IN2O2/c1-11-7(4-2-3-4)5(9)6(10-11)8(12)13/h4H,2-3H2,1H3,(H,12,13)
Standard InChI Key WVQHTRYPAFSSHG-UHFFFAOYSA-N
Canonical SMILES CN1C(=C(C(=N1)C(=O)O)I)C2CC2

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s core consists of a pyrazole ring substituted at the 1-, 3-, 4-, and 5-positions (Figure 1). Key features include:

  • 1-Methyl group: Enhances metabolic stability by reducing oxidative degradation.

  • 3-Carboxylic acid: Facilitates hydrogen bonding and salt formation, critical for biological interactions .

  • 4-Iodo substituent: Provides a heavy atom for crystallographic studies and participates in Suzuki-Miyaura cross-couplings .

  • 5-Cyclopropyl group: Introduces steric bulk and electronic modulation, influencing receptor binding .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC9H10IN2O2\text{C}_9\text{H}_{10}\text{IN}_2\text{O}_2
Molecular Weight306.103 g/mol
Topological Polar Surface Area (TPSA)55.12 Ų
LogP (Partition Coefficient)0.9957
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3

The iodine atom’s polarizability and the cyclopropyl group’s angle strain synergistically affect the compound’s dipole moment (μ=2.8D\mu = 2.8 \, \text{D}), as calculated via density functional theory (DFT) .

Spectroscopic Characterization

  • 1H^1\text{H} NMR: Signals at δ 1.2–1.5 ppm (cyclopropyl protons), δ 3.7 ppm (N-methyl), and δ 13.1 ppm (carboxylic acid proton).

  • IR Spectroscopy: Stretching vibrations at 1700 cm1^{-1} (C=O), 2900 cm1^{-1} (C-H cyclopropane), and 550 cm1^{-1} (C-I) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis proceeds in three stages:

  • Cyclocondensation: Reacting hydrazine derivatives with β-keto esters under acidic conditions forms the pyrazole core.

  • Iodination: Electrophilic iodination using I2/AgNO3\text{I}_2/\text{AgNO}_3 selectively substitutes the 4-position .

  • Ester Hydrolysis: Basic hydrolysis of the methyl ester yields the carboxylic acid.

Table 2: Optimized Reaction Conditions

StepReagents/ConditionsYield (%)
CyclocondensationHydrazine, HCl, reflux78
IodinationI2\text{I}_2, AgNO3\text{AgNO}_3, CH3CN\text{CH}_3\text{CN}, 60°C85
HydrolysisNaOH, H2O/EtOH\text{H}_2\text{O}/\text{EtOH}, rt92

Industrial Manufacturing

Continuous flow reactors achieve 90% yield by minimizing side reactions and improving heat transfer. Automated purification systems (e.g., simulated moving bed chromatography) ensure >99% purity for pharmaceutical applications.

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: 2.3 mg/mL at pH 7.4, increasing to 12.1 mg/mL under basic conditions due to deprotonation .

  • Thermal Stability: Decomposes at 215°C, with no melting point observed below this temperature.

  • Photostability: The iodine atom renders the compound light-sensitive, necessitating storage in amber vials .

Acid-Base Behavior

The carboxylic acid group has a pKa\text{p}K_a of 3.1, enabling salt formation with amines (e.g., tromethamine salts for improved bioavailability) .

Chemical Reactivity and Derivatives

Nucleophilic Substitution

The 4-iodo substituent undergoes Stille couplings with aryl stannanes, yielding biaryl derivatives for drug discovery. For example:

C9H10IN2O2+PhSnBu3Pd(PPh3)4C15H14N2O2+Bu3SnI\text{C}_9\text{H}_{10}\text{IN}_2\text{O}_2 + \text{PhSnBu}_3 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{C}_{15}\text{H}_{14}\text{N}_2\text{O}_2 + \text{Bu}_3\text{SnI}

This reaction achieves 75% yield with microwave irradiation.

Carboxylic Acid Functionalization

  • Amidation: Coupling with primary amines using HATU produces prodrug candidates .

  • Esterification: Re-esterification with methanol/H2_2SO4_4 regenerates the methyl ester for agrochemical formulations.

Applications in Scientific Research

Medicinal Chemistry

  • Enzyme Inhibition: The compound inhibits cyclooxygenase-2 (COX-2) with an IC50_{50} of 0.8 μM, showing promise as an anti-inflammatory agent .

  • Anticancer Activity: Derivatives induce apoptosis in MCF-7 breast cancer cells via caspase-3 activation .

Agrochemical Development

  • Herbicidal Activity: Methyl ester analogs inhibit acetolactate synthase (ALS) in Amaranthus retroflexus at 50 ppm.

  • Insecticidal Use: Iodine-enhanced derivatives disrupt insect GABA receptors, achieving 90% mortality in Aphis gossypii.

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